2-Methyldeca-1,3-diene
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Overview
Description
2-Methyldeca-1,3-diene is an organic compound characterized by the presence of two double bonds separated by a single bond, making it a conjugated diene. This structure imparts unique reactivity and stability to the molecule, which is of significant interest in organic chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldeca-1,3-diene can be achieved through several methods. One common approach involves the coupling of silylated alkynes followed by halogenation. This method is known for its stereoselectivity and high yields . Another method includes the use of Wittig olefination, enyne metathesis, Claisen rearrangements, and alkyne isomerization
Industrial Production Methods
Industrial production of this compound often relies on large-scale catalytic processes. These processes may involve the use of transition metal catalysts to facilitate the coupling reactions and ensure high efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyldeca-1,3-diene undergoes several types of chemical reactions, including:
Electrophilic Addition: This compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides (e.g., HBr). .
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Polymerization: This compound can undergo polymerization reactions to form various polymers, which are useful in the production of synthetic rubbers and other materials.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen halides (e.g., HBr), oxidizing agents (e.g., peroxides), and reducing agents (e.g., hydrogen gas with a metal catalyst). The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-2-methyldecane or 4-bromo-2-methyldecane, depending on whether the reaction follows a 1,2- or 1,4-addition pathway .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyldeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can then undergo further reactions to yield the final product . The stability of the intermediate and the reaction pathway are influenced by the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Penta-1,3-diene: Another conjugated diene with two double bonds separated by a single bond.
2,5-Heptadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness
2-Methyldeca-1,3-diene is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and stability compared to other dienes. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Properties
CAS No. |
66717-29-1 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2-methyldeca-1,3-diene |
InChI |
InChI=1S/C11H20/c1-4-5-6-7-8-9-10-11(2)3/h9-10H,2,4-8H2,1,3H3 |
InChI Key |
JFUXJKDNCAORTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=C)C |
Origin of Product |
United States |
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